Cas no 1361589-49-2 (6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

6-(2,3,4-Trichlorophenyl)pyridine-2-methanol is a chlorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a trichlorophenyl group and a hydroxymethyl substituent on the pyridine ring, offers versatility as an intermediate in synthetic chemistry. The compound's chlorinated aromatic system may enhance stability and reactivity, making it useful for further functionalization or as a building block in drug discovery. Its pyridine core contributes to its potential as a ligand or bioactive scaffold. The hydroxymethyl group provides a handle for derivatization, enabling the synthesis of esters, ethers, or other modified structures. This compound is primarily of interest in specialized organic synthesis and medicinal chemistry applications.
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol structure
1361589-49-2 structure
商品名:6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
CAS番号:1361589-49-2
MF:C12H8Cl3NO
メガワット:288.557020187378
CID:4967205

6-(2,3,4-Trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
    • インチ: 1S/C12H8Cl3NO/c13-9-5-4-8(11(14)12(9)15)10-3-1-2-7(6-17)16-10/h1-5,17H,6H2
    • InChIKey: KWZSBDWZOYHRRB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1C1C=CC=C(CO)N=1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 286.967147 g/mol
  • どういたいしつりょう: 286.967147 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 33.1
  • ぶんしりょう: 288.6

6-(2,3,4-Trichlorophenyl)pyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013030637-250mg
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
1361589-49-2 97%
250mg
470.40 USD 2021-06-22
Alichem
A013030637-500mg
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
1361589-49-2 97%
500mg
839.45 USD 2021-06-22
Alichem
A013030637-1g
6-(2,3,4-Trichlorophenyl)pyridine-2-methanol
1361589-49-2 97%
1g
1,564.50 USD 2021-06-22

6-(2,3,4-Trichlorophenyl)pyridine-2-methanol 関連文献

6-(2,3,4-Trichlorophenyl)pyridine-2-methanolに関する追加情報

Introduction to 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol (CAS No. 1361589-49-2)

6-(2,3,4-Trichlorophenyl)pyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1361589-49-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a 2,3,4-Trichlorophenyl group and a hydroxymethyl (-CH₂OH) moiety at the 2-position. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and molecular biology.

The 2,3,4-Trichlorophenyl substituent introduces a high degree of electronic and steric complexity to the molecule, which can influence its interactions with biological targets. This substitution pattern is often employed in medicinal chemistry to enhance binding affinity and selectivity, making it valuable for designing novel therapeutic agents. The hydroxymethyl group at the 2-position of the pyridine ring provides a potential site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine-based compounds due to their diverse biological effects. Pyridine derivatives have been widely studied for their roles in modulating various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways. Among these derivatives, compounds with chlorinated aromatic rings have shown particular promise in preclinical studies, demonstrating efficacy against a range of diseases.

One of the most compelling aspects of 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol is its potential as a scaffold for developing new drugs. The presence of both the chlorinated phenyl group and the hydroxymethyl group allows for versatile chemical modifications, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, modifications at the 3- or 4-position of the phenyl ring could alter electronic distributions and steric hindrance, thereby influencing binding interactions with target proteins.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for biological activity. By leveraging high-throughput virtual screening techniques, researchers can identify promising candidates like 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol for further experimental validation. These computational approaches have significantly accelerated the drug discovery process, allowing for more efficient identification of lead compounds.

The synthesis of 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of chlorine atoms into the aromatic ring typically requires chlorination reactions under controlled conditions to avoid unwanted side products. Subsequent functionalization at the pyridine ring necessitates careful consideration of reaction pathways to ensure regioselectivity and high yields.

In academic research circles, this compound has been investigated for its potential role in modulating inflammatory pathways and neurotransmitter systems. Studies suggest that pyridine derivatives with chlorinated aromatic substituents may interact with enzymes such as cytochrome P450 monooxygenases or membrane-bound receptors involved in disease pathogenesis. The hydroxymethyl group further extends possibilities for interaction with hydrophilic binding sites on biological targets.

The pharmaceutical industry has also shown interest in 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol due to its structural similarity to known bioactive molecules. By incorporating this scaffold into novel drug candidates, companies aim to leverage existing knowledge about target interactions while introducing new chemical entities with improved therapeutic profiles. Such strategies are particularly valuable in addressing unmet medical needs where existing treatments are limited or ineffective.

From a chemical biology perspective,6-(2,3,4-Trichlorophenyl)pyridine-2-methanol offers insights into how structural modifications can influence molecular recognition processes within biological systems. Researchers use this compound as a tool to probe binding mechanisms and develop mechanistic understanding of drug action at a molecular level. Such studies contribute to the broader goal of rational drug design by elucidating structure-activity relationships (SAR).

The safety profile of 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol is another critical consideration during its development as a potential therapeutic agent. Preliminary toxicology studies are essential to assess its metabolic stability and potential side effects before progressing to clinical trials. These studies often involve in vitro assays with human cell lines or animal models to evaluate acute toxicity profiles and long-term safety concerns.

Future directions in research may focus on exploring analogs of 6-(2,3,4-Trichlorophenyl)pyridine-2-methanol that exhibit enhanced bioavailability or reduced off-target effects. By systematically modifying key structural features—such as altering chlorine positions or introducing different functional groups—scientists can optimize properties like solubility、metabolic stability、and target specificity. Such efforts are crucial for advancing candidates toward clinical development.

In conclusion,6-(2,3,4-Trichlorophenyl)pyridine-2-methanol (CAS No. 1361589-49-) represents an intriguing compound with significant potential in pharmaceutical research。 Its unique structural composition positions it as a valuable scaffold for developing novel therapeutics targeting various diseases。 Ongoing studies continue to uncover its pharmacological relevance, paving the way for innovative treatments grounded in cutting-edge chemical biology principles。

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